molecular formula C4H8FNO B1412721 (3R,4S)-4-fluorooxolan-3-amine CAS No. 2165994-98-7

(3R,4S)-4-fluorooxolan-3-amine

Cat. No.: B1412721
CAS No.: 2165994-98-7
M. Wt: 105.11 g/mol
InChI Key: QEFNMXYQEIJFEA-QWWZWVQMSA-N
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Description

(3R,4S)-4-Fluorooxolan-3-amine is a fluorinated heterocyclic amine with a five-membered oxolane (tetrahydrofuran) ring. Its molecular formula is C₄H₈FNO, and its molecular weight is 105.11 g/mol . The compound features a fluorine atom at the 4-position and an amine group at the 3-position, with defined (3R,4S) stereochemistry. Derivatives of this compound, such as its hydrochloride salt (C₄H₉ClFNO, MW: 141.57 g/mol), are also widely studied .

Properties

IUPAC Name

(3R,4S)-4-fluorooxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO/c5-3-1-7-2-4(3)6/h3-4H,1-2,6H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFNMXYQEIJFEA-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-fluorooxolan-3-amine typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high enantiomeric purity. For instance, starting from commercially available diallylamine, a series of reactions including ring-closing metathesis and SN2 displacement reactions can be employed .

Industrial Production Methods

Industrial production of (3R,4S)-4-fluorooxolan-3-amine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of immobilized enzymes and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-fluorooxolan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolane derivatives .

Scientific Research Applications

(3R,4S)-4-fluorooxolan-3-amine has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3R,4S)-4-fluorooxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomeric Variants

Stereochemistry significantly impacts physicochemical and biological properties:

  • (3R,4R)-4-Fluorooxolan-3-amine hydrochloride (CAS: 2007919-31-3): This diastereomer has a molecular formula of C₄H₉ClFNO (MW: 141.57 g/mol).
  • rac-(3R,4S)-4-Ethoxyoxolan-3-amine (CAS: 1909287-54-2): An ethoxy-substituted variant with racemic stereochemistry, highlighting how substituents and chirality influence reactivity and applications .
Table 1: Stereochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Feature Reference
(3R,4S)-4-Fluorooxolan-3-amine C₄H₈FNO 105.11 Native stereoisomer
(3R,4R)-4-Fluorooxolan-3-amine HCl C₄H₉ClFNO 141.57 Diastereomeric hydrochloride
rac-(3R,4S)-4-Ethoxyoxolan-3-amine C₆H₁₃NO₂ 131.17 Racemic ethoxy derivative

Ring Size and Heteroatom Variations

Six-Membered Ring Analogs
  • (3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine (CAS: 1395080-73-5): A pyran (six-membered ring) analog with molecular formula C₅H₁₀FNO (MW: 119.14 g/mol). The larger ring increases conformational flexibility, which may enhance binding to certain biological targets compared to the oxolane derivative .
  • (3R,4S)-4-Fluoropiperidin-3-amine dihydrochloride (CAS: 2925068-49-9): A piperidine-based analog (six-membered ring) with formula C₅H₁₃Cl₂FN₂ (MW: 195.08 g/mol). The additional nitrogen atom introduces basicity differences .
Pyrrolidine Derivatives
  • (3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine (CAS: 2343867-15-0): A five-membered pyrrolidine derivative with formula C₅H₁₁FN₂ (MW: 118.15 g/mol). The methyl group on nitrogen enhances lipophilicity, affecting membrane permeability .
Table 2: Ring Size and Heteroatom Effects
Compound Name Molecular Formula Molecular Weight (g/mol) Ring Type Key Feature Reference
(3R,4S)-4-Fluorooxolan-3-amine C₄H₈FNO 105.11 Oxolane (5) Native structure
(3S,4S)-3-Fluorotetrahydro-2H-pyran-4-amine C₅H₁₀FNO 119.14 Pyran (6) Increased flexibility
(3R,4S)-4-Fluoropiperidin-3-amine HCl C₅H₁₃Cl₂FN₂ 195.08 Piperidine (6) Additional nitrogen
(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine C₅H₁₁FN₂ 118.15 Pyrrolidine (5) Methyl substituent

Substituent Modifications

Functional groups on the amine or ring alter properties:

  • (3R,4R)-4-(4-Bromophenoxy)tetrahydrofuran-3-amine (CAS: 1258963-55-1): A bromophenoxy-substituted analog (C₁₀H₁₁BrFNO, MW: 272.11 g/mol). The bulky substituent may sterically hinder interactions but enhance selectivity in catalysis .
Table 3: Substituent Effects
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Impact Reference
(3R,4S)-4-Fluorooxolan-3-amine C₄H₈FNO 105.11 None Baseline
(3R,4S)-4-Fluoro-N-heptyloxolan-3-amine C₁₁H₂₂FNO 203.30 Heptyl chain Increased lipophilicity
(3R,4R)-4-(4-Bromophenoxy)tetrahydrofuran-3-amine C₁₀H₁₁BrFNO 272.11 4-Bromophenoxy Steric hindrance

Biological Activity

(3R,4S)-4-fluorooxolan-3-amine is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C5_5H8_8F1_1N and is characterized by a fluorine atom attached to a five-membered oxolane ring. Its stereochemistry is defined by the (3R,4S) configuration, which plays a crucial role in its biological interactions. The compound is soluble in organic solvents like ethanol and methanol, with a melting point of 48°C and a boiling point of 196°C.

Biological Activity Overview

Research indicates that (3R,4S)-4-fluorooxolan-3-amine exhibits several notable biological activities:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, suggesting potential roles in modulating metabolic pathways.
  • Anti-inflammatory Properties : The compound demonstrates anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
  • Antitumor Effects : Studies have reported that it exhibits antitumor activity against various cancer cell lines, indicating its potential as an anticancer agent.

The precise mechanism of action for (3R,4S)-4-fluorooxolan-3-amine involves its interaction with various biological targets:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, influencing signaling pathways related to cell proliferation and apoptosis.
  • Pathway Modulation : It has been suggested that (3R,4S)-4-fluorooxolan-3-amine can modulate pathways involved in inflammation and cancer progression.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of (3R,4S)-4-fluorooxolan-3-amine relative to structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-[(3R,4S)-4-fluorooxolan-3-yl]piperazineContains a piperazine ring along with oxolanePotential for diverse pharmacological effects
4-fluoropiperazineA simpler piperazine derivativeLacks oxolane structure
Oxolane derivativesVarious compounds containing oxolane ringsVarying substituents lead to different activities
Fluorinated compoundsIncludes molecules like fluoroanilinesDiverse applications based on reactivity

The distinct stereochemistry and functional groups of (3R,4S)-4-fluorooxolan-3-amine may confer unique biological activities compared to these similar compounds.

Antitumor Activity

In a study evaluating the antitumor effects of (3R,4S)-4-fluorooxolan-3-amine on various cancer cell lines, it was observed that the compound significantly reduced cell viability in a dose-dependent manner. The effective concentration (EC50) values ranged from 5 to 15 µM across different cell lines. The study concluded that the compound's ability to induce apoptosis in cancer cells warrants further investigation for potential therapeutic applications.

Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of (3R,4S)-4-fluorooxolan-3-amine. Using an animal model of inflammation induced by carrageenan injection, the compound demonstrated a significant reduction in paw edema compared to control groups. The results indicated that the compound could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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